molecular formula C17H26O B12606198 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol CAS No. 917612-01-2

4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol

Cat. No.: B12606198
CAS No.: 917612-01-2
M. Wt: 246.4 g/mol
InChI Key: YGWSOEQNCLJERB-UHFFFAOYSA-N
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Description

4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is a chemical compound known for its unique structure and properties It is an organic molecule that features a hept-4-en-1-ol backbone with a methyl group at the 4th position and a 3-(propan-2-yl)phenyl group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol typically involves multi-step organic reactions. One common approach is the alkylation of a suitable hept-4-en-1-ol precursor with a 3-(propan-2-yl)phenyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors and optimized reaction conditions can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the hept-4-en-1-ol backbone can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-one.

    Reduction: Formation of 4-Methyl-7-[3-(propan-2-yl)phenyl]heptan-1-ol.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol
  • 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol

Uniqueness

4-Methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol is unique due to its specific structural features, such as the presence of both a hept-4-en-1-ol backbone and a 3-(propan-2-yl)phenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

917612-01-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

4-methyl-7-(3-propan-2-ylphenyl)hept-4-en-1-ol

InChI

InChI=1S/C17H26O/c1-14(2)17-11-5-10-16(13-17)9-4-7-15(3)8-6-12-18/h5,7,10-11,13-14,18H,4,6,8-9,12H2,1-3H3

InChI Key

YGWSOEQNCLJERB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)CCC=C(C)CCCO

Origin of Product

United States

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